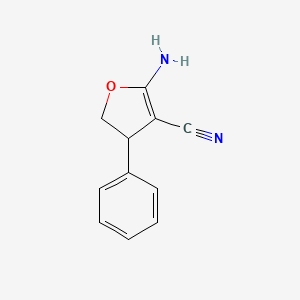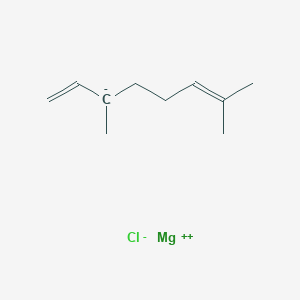
magnesium;3,7-dimethylocta-1,6-diene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;3,7-dimethylocta-1,6-diene;chloride is a compound that combines magnesium, a vital mineral, with 3,7-dimethylocta-1,6-diene, a diene hydrocarbon, and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3,7-dimethylocta-1,6-diene;chloride typically involves the reaction of magnesium chloride with 3,7-dimethylocta-1,6-diene. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and may require the presence of catalysts to facilitate the reaction. The process involves the coordination of magnesium ions with the diene, forming a stable complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Magnesium;3,7-dimethylocta-1,6-diene;chloride undergoes various chemical reactions, including:
Oxidation: The diene component can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Chloride ions can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Magnesium;3,7-dimethylocta-1,6-diene;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and as a cofactor.
Medicine: Investigated for its potential therapeutic effects, including its role in magnesium supplementation and its interaction with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of magnesium;3,7-dimethylocta-1,6-diene;chloride involves the coordination of magnesium ions with the diene, which can influence various molecular pathways. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, thereby affecting their activity. The diene component can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;3,7-dimethylocta-1,6-diene;acetate
- Magnesium;3,7-dimethylocta-1,6-diene;sulfate
- Magnesium;3,7-dimethylocta-1,6-diene;nitrate
Uniqueness
Magnesium;3,7-dimethylocta-1,6-diene;chloride is unique due to its specific combination of magnesium, diene, and chloride, which imparts distinct chemical and physical properties. The chloride ion can influence the solubility and reactivity of the compound, making it suitable for specific applications that other similar compounds may not be able to achieve.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61194-08-9 |
|---|---|
Molecular Formula |
C10H17ClMg |
Molecular Weight |
197.00 g/mol |
IUPAC Name |
magnesium;3,7-dimethylocta-1,6-diene;chloride |
InChI |
InChI=1S/C10H17.ClH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
MDZCWDORDLZRNV-UHFFFAOYSA-M |
Canonical SMILES |
C[C-](CCC=C(C)C)C=C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


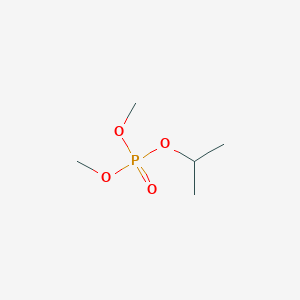
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
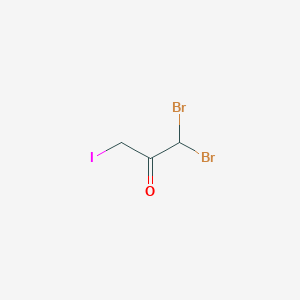
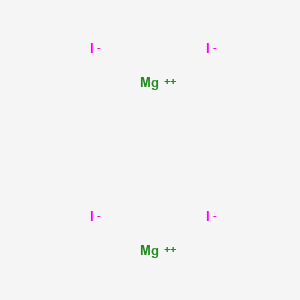
![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
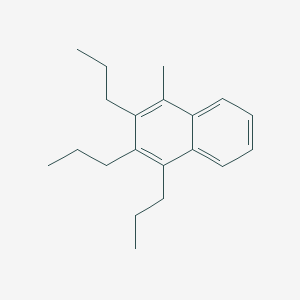
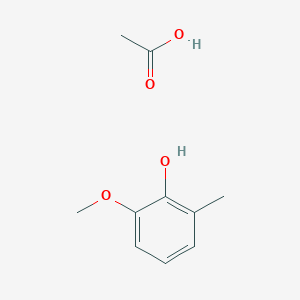
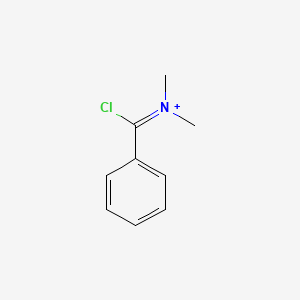
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)


![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
